molecular formula C13H9ClN2OS B2721666 N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide CAS No. 1333806-10-2

N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide

Cat. No. B2721666
M. Wt: 276.74
InChI Key: BQTMZHULJCXFSA-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide , also known by its chemical formula C₁₀H₆ClN₃OS , is a synthetic organic compound. It belongs to the class of thiophene derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of this compound involves the reaction of 3-chlorobenzoyl chloride with thiophene-3-carboxylic acid in the presence of a suitable base. The cyano group is introduced using sodium cyanide . The overall synthetic pathway ensures the attachment of the chlorophenyl and cyano groups to the thiophene ring.



Molecular Structure Analysis

The molecular structure of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide consists of:



  • A thiophene ring as the core structure.

  • A 3-chlorophenyl group attached to the thiophene ring.

  • A cyano group linked to the same carbon atom as the chlorophenyl group.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.

  • Substitution Reactions : The cyano group can be replaced by other nucleophiles.

  • Reduction : The carbonyl group in the amide can be reduced to an alcohol.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).

  • Solubility : It may exhibit solubility in certain organic solvents or water.

  • Stability : Stability under different conditions (light, temperature, etc.) is crucial.


Safety And Hazards


  • Toxicity : Assessments of acute and chronic toxicity are essential.

  • Handling Precautions : Proper handling, storage, and disposal guidelines should be followed.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

  • Clinical Trials : Evaluate its safety and efficacy in vivo.


properties

IUPAC Name

N-[(3-chlorophenyl)-cyanomethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-11-3-1-2-9(6-11)12(7-15)16-13(17)10-4-5-18-8-10/h1-6,8,12H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTMZHULJCXFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide

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